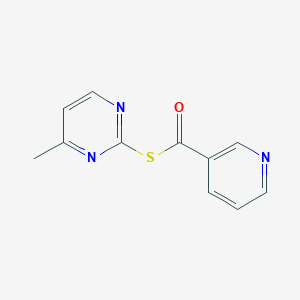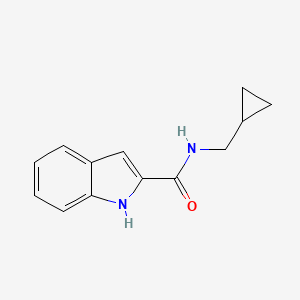
N-(cyclopropylmethyl)-1H-indole-2-carboxamide
Übersicht
Beschreibung
N-(cyclopropylmethyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Negative Allosteric Modulation of Dopamine D2 Receptor :
- Research has shown that certain derivatives of 1H-indole-2-carboxamide, such as N-((trans)-4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide, act as negative allosteric modulators of the dopamine D2 receptor. This modulation is achieved by these compounds adopting a bitopic pose at one protomer of a dopamine D2 receptor dimer, thereby negatively modulating the binding of dopamine at the other protomer (Mistry et al., 2015).
Anticancer and Antimicrobial Activity :
- Certain N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives have demonstrated significant in vitro anticancer activity against various cancer cell lines, including HeLa, HepG2, and MCF-7. Some of these compounds also showed potent antimicrobial activity, with the nature of substituents on the pyrimidine ring notably affecting their anti-proliferative and antimicrobial properties (Gokhale, Dalimba, & Kumsi, 2017).
Antituberculosis Agents :
- Indole-2-carboxamides have been identified as a promising class of antituberculosis agents. Studies on structure-activity relationships have revealed that certain modifications, such as attaching alkyl groups or substituting chloro, fluoro, or cyano groups on the indole ring, significantly improve metabolic stability and antituberculosis activity (Kondreddi et al., 2013).
Inhibition of Na+/H+ Exchanger :
- N-(aminoiminomethyl)-1H-indole carboxamide derivatives have been synthesized and evaluated for their potential to inhibit the Na+/H+ exchanger. Substitutions at various positions on the indole ring have been found to improve inhibitory activity against the Na+/H+ exchanger in vitro (Kitano et al., 1999).
Allosteric Modulation of the Cannabinoid Receptor 1 (CB1) :
- Studies on indole-2-carboxamides, such as 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, have revealed key structural requirements for allosteric modulation of the CB1 receptor. These findings have implications for the development of novel modulators of this receptor (Khurana et al., 2014).
Selective Cyclooxygenase-2 Inhibitors :
- A series of indole-2 and 3-carboxamides have been prepared and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), showing potential as selective inhibitors of this enzyme (Olgen et al., 2002).
Scavenging of Reactive Oxygen Species :
- Indole-2 and 3-carboxamides have been proposed to have antioxidative properties, with studies indicating their reactivity towards various reactive oxygen species. These compounds may have potential as antioxidants (Aboul‐Enein et al., 2004).
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-13(14-8-9-5-6-9)12-7-10-3-1-2-4-11(10)15-12/h1-4,7,9,15H,5-6,8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPPFHLGPGKQQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


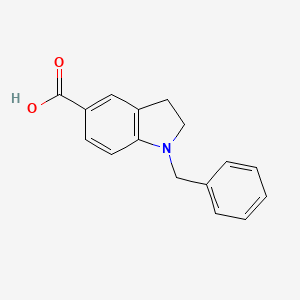
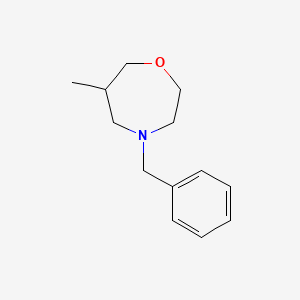
![[1-[1-(2-bicyclo[2.2.1]heptanyl)ethylamino]-1-oxopropan-2-yl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7463634.png)
![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(3-morpholin-4-ylsulfonylphenyl)propanamide](/img/structure/B7463642.png)
![N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-(phenylcarbamoylamino)propanamide](/img/structure/B7463643.png)
![N-[2-methyl-3-(tetrazol-1-yl)phenyl]-2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7463647.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-2-(oxolan-2-ylmethylsulfanyl)benzamide](/img/structure/B7463655.png)
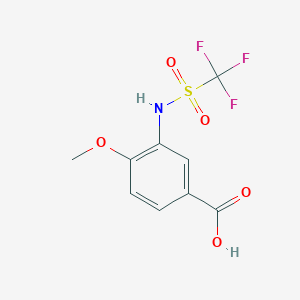
![3-[(7-bromo-2,3-dioxoindol-1-yl)methyl]benzonitrile](/img/structure/B7463667.png)
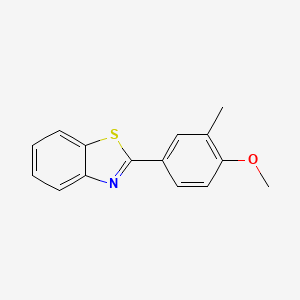


![[5-(4-Chlorophenyl)pyridin-2-yl]methanol](/img/structure/B7463705.png)
